(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
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Overview
Description
The compound (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
is a complex organic molecule. It contains a methoxy group attached to a benzothiazole ring, which is further connected to a piperazine ring. This structure is then linked to a pyrrolidine ring through a methanone group .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data . These techniques can provide detailed information about the functional groups, connectivity of atoms, and the overall structure of the molecule.Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone”, focusing on unique applications:
Anti-inflammatory Activity
Benzothiazole derivatives have been shown to exhibit anti-inflammatory properties. This compound could potentially be used in the development of new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis or other inflammatory diseases .
Anticancer Activity
Some benzothiazole derivatives have been found to have anticancer effects. This compound may be researched further for its potential use in cancer therapy, particularly in targeting specific types of cancer cells .
Antibacterial and Antifungal Applications
Due to their structure, benzothiazole derivatives can be effective against bacterial and fungal infections. This compound could be used to create new antibiotics or antifungal medications, which is crucial given the rise of antibiotic resistance .
Anticonvulsant Properties
Research has indicated that benzothiazole derivatives can have anticonvulsant effects, which could make them useful in treating epilepsy or other seizure disorders .
Antidiabetic Effects
The benzothiazole nucleus is being explored for its potential in antidiabetic drug development, which could lead to new treatments for diabetes .
Photographic Sensitizers
Thiazole derivatives have applications in industry, such as in the development of photographic sensitizers, which are compounds that increase the sensitivity of photographic films .
Agrochemicals
These compounds are also used in the synthesis of agrochemicals, which are essential for protecting crops from pests and diseases .
Industrial Applications
Benzothiazole derivatives have a range of industrial applications due to their versatile chemical properties, including use in dyes and pigments .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have demonstrated anti-inflammatory activity and inhibition of albumin denaturation .
properties
IUPAC Name |
[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S3/c1-15-7-8-17(30-2)19-20(15)32-22(23-19)25-12-10-24(11-13-25)21(27)16-5-3-9-26(16)33(28,29)18-6-4-14-31-18/h4,6-8,14,16H,3,5,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBGAWXSXODUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone |
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